L-Cysteinyl-L-cysteinyl-L-histidyl-L-histidyl-L-cysteine

zinc finger metal binding peptide model

L-Cysteinyl-L-cysteinyl-L-histidyl-L-histidyl-L-cysteine (CAS 918412-83-6; molecular formula C₂₁H₃₁N₉O₆S₃) is a synthetic pentapeptide whose residue sequence (Cys-Cys-His-His-Cys, or CCHHC) mirrors the conserved metal-coordinating motif found in a small family of nonclassical eukaryotic zinc-finger domains. This class of zinc-binding domain, exemplified by neural zinc finger factor-1 (NZF-1) and myelin transcription factor 1 (MyT1), is characterized by five absolutely conserved cysteine and histidine residues.

Molecular Formula C21H31N9O6S3
Molecular Weight 601.7 g/mol
CAS No. 918412-83-6
Cat. No. B12630186
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Cysteinyl-L-cysteinyl-L-histidyl-L-histidyl-L-cysteine
CAS918412-83-6
Molecular FormulaC21H31N9O6S3
Molecular Weight601.7 g/mol
Structural Identifiers
SMILESC1=C(NC=N1)CC(C(=O)NC(CS)C(=O)O)NC(=O)C(CC2=CN=CN2)NC(=O)C(CS)NC(=O)C(CS)N
InChIInChI=1S/C21H31N9O6S3/c22-12(5-37)17(31)29-15(6-38)20(34)28-13(1-10-3-23-8-25-10)18(32)27-14(2-11-4-24-9-26-11)19(33)30-16(7-39)21(35)36/h3-4,8-9,12-16,37-39H,1-2,5-7,22H2,(H,23,25)(H,24,26)(H,27,32)(H,28,34)(H,29,31)(H,30,33)(H,35,36)/t12-,13-,14-,15-,16-/m0/s1
InChIKeyOTINBTDZHQNTSA-QXKUPLGCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

L-Cysteinyl-L-cysteinyl-L-histidyl-L-histidyl-L-cysteine (CAS 918412-83-6): Molecular Identity and Zinc-Finger Domain Context


L-Cysteinyl-L-cysteinyl-L-histidyl-L-histidyl-L-cysteine (CAS 918412-83-6; molecular formula C₂₁H₃₁N₉O₆S₃) [1] is a synthetic pentapeptide whose residue sequence (Cys-Cys-His-His-Cys, or CCHHC) mirrors the conserved metal-coordinating motif found in a small family of nonclassical eukaryotic zinc-finger domains [2]. This class of zinc-binding domain, exemplified by neural zinc finger factor-1 (NZF-1) and myelin transcription factor 1 (MyT1), is characterized by five absolutely conserved cysteine and histidine residues [3]. The isolated pentapeptide serves as a minimal model for investigating the unusual five-residue coordination sphere and the role of the non-coordinating histidine in DNA recognition, distinguishing it from the more common CCHH or CCCC zinc-finger frameworks [4].

L-Cysteinyl-L-cysteinyl-L-histidyl-L-histidyl-L-cysteine (918412-83-6): Why Close Peptide Analogs Are Not Interchangeable


Metal-binding peptides are exquisitely sensitive to residue identity, sequence order, and spacing; even a single-residue substitution or positional rearrangement can fundamentally alter the coordination geometry, binding affinity, and selectivity for specific metal ions [1]. In the CCHHC domain, the presence of a fifth conserved ligand (the second histidine) that does not coordinate zinc under native conditions is nevertheless essential for sequence-selective DNA recognition—a phenomenon demonstrated by mutational studies where altering this histidine abolished DNA binding without disrupting zinc coordination [2]. Consequently, generic substitution with simpler zinc-binding tetrapeptides (e.g., CCHH, CCCC) or alternative pentapeptide sequences (e.g., CCHCH, HCHHC) will not recapitulate the unique metal-binding stoichiometry, coordination geometry, or the bifunctional metal-binding/DNA-recognition properties of the CCHHC motif, rendering model-specific conclusions invalid [3].

L-Cysteinyl-L-cysteinyl-L-histidyl-L-histidyl-L-cysteine (918412-83-6): Quantitative Comparative Performance Data


High-Strength Differential Evidence for L-Cysteinyl-L-cysteinyl-L-histidyl-L-histidyl-L-cysteine (918412-83-6) Could Not Be Identified

After an exhaustive search of primary research papers, patents, and authoritative databases (excluding prohibited vendor sites), no direct head-to-head or cross-study comparable quantitative data were found that explicitly benchmark the isolated pentapeptide L-Cysteinyl-L-cysteinyl-L-histidyl-L-histidyl-L-cysteine (CAS 918412-83-6) against a defined comparator compound under controlled experimental conditions. The available literature on the CCHHC zinc-finger motif focuses on longer domain constructs (e.g., NZF-1 fragments) rather than the minimal pentapeptide, and quantitative metal-binding parameters (Kd, stoichiometry, coordination geometry) are reported for the domain-level peptides, not for this exact CAS compound [1]. Therefore, no evidence meeting the mandatory criteria for a core differential claim with quantitative data for both target and comparator could be retained.

zinc finger metal binding peptide model

L-Cysteinyl-L-cysteinyl-L-histidyl-L-histidyl-L-cysteine (918412-83-6): Application Scenarios Where Procurement May Be Considered Despite Limited Comparative Evidence


Minimal Model System for CCHHC Zinc-Finger Coordination Chemistry Studies

Researchers investigating the fundamental coordination chemistry of the five-residue CCHHC zinc-binding motif may procure this minimal pentapeptide to eliminate confounding effects from flanking protein sequence present in larger domain constructs. This enables isolation of the core metal-binding event, although users must independently validate that the minimal peptide recapitulates the coordination behavior of the native domain [1].

Custom Peptide Synthesis Starting Material or Intermediate

The compound may serve as a defined intermediate for solid-phase peptide synthesis of longer CCHHC-containing constructs, where a pre-synthesized and characterized core pentapeptide fragment ensures batch-to-batch consistency in the critical metal-binding region [2].

Comparative Mutagenesis Baseline for Structure-Activity Relationship Studies

In site-directed mutagenesis studies of zinc-finger proteins, this exact pentapeptide sequence can serve as the wild-type baseline against which single-residue variants (e.g., His→Ala, Cys→Ser) are compared for changes in metal affinity and coordination geometry, provided that parallel quantitative characterization is performed [3].

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